molecular formula C18H19FN2O B13577141 2-(4-fluorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide CAS No. 1017335-98-6

2-(4-fluorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide

Cat. No.: B13577141
CAS No.: 1017335-98-6
M. Wt: 298.4 g/mol
InChI Key: RQWDIGRPUQCLIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group and a pyrrolidinylphenyl group attached to an acetamide backbone. Its unique structure allows it to interact with biological systems in specific ways, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide typically involves the following steps:

    Formation of the Acetamide Backbone: The acetamide backbone can be synthesized through the reaction of an appropriate amine with acetic anhydride or acetyl chloride under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

    Attachment of the Pyrrolidinylphenyl Group: The pyrrolidinylphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Biological Research: The compound is used to investigate its interactions with various biological targets, including receptors and enzymes.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethylamine
  • 4-(2-Fluorophenyl)-piperazin-1-yl-piperidin-4-yl-methanone

Uniqueness

2-(4-fluorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it may exhibit different binding affinities, selectivity profiles, and pharmacokinetic properties, making it a valuable compound for targeted research and potential therapeutic applications.

Properties

CAS No.

1017335-98-6

Molecular Formula

C18H19FN2O

Molecular Weight

298.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-(2-pyrrolidin-1-ylphenyl)acetamide

InChI

InChI=1S/C18H19FN2O/c19-15-9-7-14(8-10-15)13-18(22)20-16-5-1-2-6-17(16)21-11-3-4-12-21/h1-2,5-10H,3-4,11-13H2,(H,20,22)

InChI Key

RQWDIGRPUQCLIN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)F

solubility

34.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.